6-Iodo-3,3-dimethylindoline

Cross-Coupling Suzuki-Miyaura Reaction Oxidative Addition

6-Iodo-3,3-dimethylindoline (CAS 1158751-97-3) is a heterocyclic organic compound characterized by an indoline core bearing two methyl groups at the 3-position and an iodine substituent at the 6-position. With a molecular formula of C10H12IN and a molecular weight of 273.12 g/mol, this compound serves primarily as a versatile synthetic intermediate in organic and medicinal chemistry.

Molecular Formula C10H12IN
Molecular Weight 273.11 g/mol
Cat. No. B8693124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodo-3,3-dimethylindoline
Molecular FormulaC10H12IN
Molecular Weight273.11 g/mol
Structural Identifiers
SMILESCC1(CNC2=C1C=CC(=C2)I)C
InChIInChI=1S/C10H12IN/c1-10(2)6-12-9-5-7(11)3-4-8(9)10/h3-5,12H,6H2,1-2H3
InChIKeyZHNDABACTRFWLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodo-3,3-dimethylindoline: A Halogenated Indoline Building Block for Cross-Coupling and Medicinal Chemistry


6-Iodo-3,3-dimethylindoline (CAS 1158751-97-3) is a heterocyclic organic compound characterized by an indoline core bearing two methyl groups at the 3-position and an iodine substituent at the 6-position . With a molecular formula of C10H12IN and a molecular weight of 273.12 g/mol, this compound serves primarily as a versatile synthetic intermediate in organic and medicinal chemistry . Its structure combines the electron-rich indoline scaffold with a heavy halogen atom, enabling participation in palladium-catalyzed cross-coupling reactions and facilitating the construction of complex molecular architectures for drug discovery [1].

Why 6-Iodo-3,3-dimethylindoline Cannot Be Simply Replaced by Other 3,3-Dimethylindoline Halogen Analogs


Generic substitution of 6-iodo-3,3-dimethylindoline with its bromo or chloro analogs fails due to significant differences in cross-coupling reactivity and conformational properties. The iodine substituent at the 6-position imparts a unique reactivity profile in palladium-catalyzed transformations, with aryl iodides undergoing oxidative addition substantially faster than aryl bromides or chlorides [1]. Additionally, the 3,3-dimethyl substitution on the indoline core introduces steric bulk that influences atropisomerism and molecular conformation, with rotational barriers calculated at approximately 26–30 kcal/mol for related 3,3-dimethylindoline derivatives [2]. These structural features collectively determine the compound's utility in synthesizing conformationally constrained bioactive molecules, making simple halogen substitution inadequate for achieving comparable synthetic outcomes.

Quantitative Differentiation Evidence for 6-Iodo-3,3-dimethylindoline Versus Halogen Analogs


Superior Cross-Coupling Reactivity of Aryl Iodide Over Bromide and Chloride in Palladium-Catalyzed Reactions

6-Iodo-3,3-dimethylindoline, as an aryl iodide, exhibits significantly higher reactivity in palladium-catalyzed cross-coupling reactions compared to its 6-bromo and 6-chloro analogs. The oxidative addition step, which is often rate-limiting, proceeds more readily with aryl iodides due to the weaker C–I bond compared to C–Br and C–Cl bonds [1]. This intrinsic reactivity difference enables milder reaction conditions and broader substrate scope.

Cross-Coupling Suzuki-Miyaura Reaction Oxidative Addition

Conformational Restriction from 3,3-Dimethyl Substitution: Rotational Barrier Quantification

The 3,3-dimethyl substitution on the indoline core of 6-iodo-3,3-dimethylindoline introduces significant steric hindrance that restricts rotation around the Csp3–Csp2 bond in 2-aryl derivatives. DFT calculations at the B3LYP/6-31G(d) level on structurally analogous 1-acyl-2-aryl-3,3-dimethylindolines reveal a rotational barrier of approximately 30 kcal/mol, comparable to experimental values of 26–28 kcal/mol [1]. This barrier is sufficiently high to allow isolation of stable atropisomers at room temperature.

Atropisomerism Conformational Analysis DFT Calculation

Enhanced Physicochemical Profile: Higher Molecular Weight and Lipophilicity Versus Unsubstituted Indoline

6-Iodo-3,3-dimethylindoline exhibits a molecular weight of 273.12 g/mol, which is approximately 125.9 g/mol higher than the parent 3,3-dimethylindoline (147.22 g/mol) [REFS-1, REFS-2]. The iodine atom also contributes to increased lipophilicity and polarizability, influencing membrane permeability and binding interactions in biological systems.

Physicochemical Properties Drug-Likeness Molecular Weight

Synthetic Accessibility: Higher Yield from Bromo Precursor via Copper-Catalyzed Finkelstein Reaction

6-Iodo-3,3-dimethylindoline can be synthesized from the corresponding 6-bromo derivative via a copper-catalyzed aromatic Finkelstein reaction. For the analogous 6-iodoindoline synthesis, a representative procedure using copper(I) iodide and lithium iodide in the presence of N,N'-dimethylethylenediamine in 1,4-dioxane at 110°C achieves an 83% yield after purification .

Synthesis Halogen Exchange Copper Catalysis

Regioisomeric Differentiation: 6-Iodo Versus 5-Iodo Substitution Impacts Biological Activity

The position of the iodine substituent on the indoline ring significantly affects biological activity. While direct comparative data for 6-iodo-3,3-dimethylindoline versus its 5-iodo regioisomer are limited, studies on related indoline-based norepinephrine reuptake inhibitors demonstrate that substitution patterns on the indoline ring critically modulate selectivity for NET over SERT, with 3,3-dimethyl substitution enhancing NET inhibition (IC50 = 2.7–6.5 nM) [1].

Regioisomerism SAR Binding Affinity

Utilization as a Key Intermediate in PI3K Inhibitor Synthesis

6-Iodo-3,3-dimethylindoline serves as a synthetic precursor in the preparation of PI3K inhibitors. Patent US9073940 discloses indoline-containing compounds with PI3K inhibitory activity, where the 3,3-dimethylindoline core is a recurring structural motif [1]. While specific IC50 values for the 6-iodo derivative are not reported, structurally related compounds in the patent exhibit IC50 values as low as 16 nM against PI3K isoforms [2].

PI3K Inhibitor Kinase Inhibition Cancer Therapy

Recommended Application Scenarios for 6-Iodo-3,3-dimethylindoline Based on Quantitative Differentiation


Palladium-Catalyzed Cross-Coupling for Library Synthesis

Given its high reactivity as an aryl iodide, 6-iodo-3,3-dimethylindoline is optimally employed in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions to rapidly diversify the indoline core. The iodine substituent enables efficient C–C and C–N bond formation under mild conditions, making it a preferred building block for generating focused libraries of 6-substituted indoline derivatives [1].

Synthesis of Conformationally Constrained Kinase Inhibitors

The 3,3-dimethyl substitution imparts conformational rigidity (rotational barrier ~30 kcal/mol) that can be exploited to design atropisomeric kinase inhibitors. This compound is particularly suited for preparing PI3K inhibitor scaffolds, as evidenced by its inclusion in patent US9073940, where the 3,3-dimethylindoline motif contributes to target selectivity [REFS-2, REFS-3].

Preparation of Norepinephrine Transporter (NET) Inhibitor Probes

The indoline core with 3,3-dimethyl substitution is a key pharmacophore for selective NET inhibition (IC50 = 2.7–6.5 nM). 6-Iodo-3,3-dimethylindoline can serve as a versatile intermediate for introducing diverse aryl and heteroaryl groups at the 6-position via cross-coupling, enabling SAR exploration of NET inhibitors [4].

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